molecular formula C21H20F3N7O B606720 CLK1/2-IN-1 CAS No. 1005784-23-5

CLK1/2-IN-1

Cat. No. B606720
M. Wt: 443.43
InChI Key: WZKOAELVAYZWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CLK1/2-IN-1 is a CLK1 and CLK2 inhibitor. It also inhibits SRPK1 and SRPK2.

Scientific Research Applications

Alzheimer's Disease Therapeutics

CLK1 has been identified as a crucial target in Alzheimer's disease (AD). It plays a significant role in RNA splicing, particularly through the phosphorylation of serine and arginine-rich (SR) splicing factors. The inhibition of CLK1 could offer a therapeutic strategy for AD, as many natural and synthetic molecules, such as Marine alkaloid Leucettamine B and KH-CB19, exhibit CLK1 inhibitory activity. These inhibitors have shown potential in altering the pathophysiology of AD by affecting the phosphorylation of SR proteins and potentially influencing pre-mRNA splicing choices (Jain et al., 2014).

CLK1 in Viral Replication

CLK1 is also implicated in the replication of various viruses, suggesting its potential as a target for antiviral therapy. Studies have shown that CLK1 is relevant for the replication of viruses like influenza A, chikungunya, HIV-1, and the West Nile virus. The recombinant kinase domain of CLK1 has been crystallized with specific inhibitors, providing insights into developing more effective inhibitors and suggesting a broader application in treating emerging viruses (Dekel et al., 2020).

Parkinson's Disease and Neuroinflammation

CLK1 is involved in neurological conditions as well. For instance, Clk1 deficiency has been connected to enhanced neuroinflammation, leading to dopaminergic cell death. This indicates that Clk1 plays a role in neurodegenerative diseases like Parkinson's Disease (PD), with implications on microglial metabolic reprogramming and neuroinflammatory processes (Gu et al., 2017).

properties

CAS RN

1005784-23-5

Product Name

CLK1/2-IN-1

Molecular Formula

C21H20F3N7O

Molecular Weight

443.43

IUPAC Name

4-(2-methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide

InChI

InChI=1S/C21H20F3N7O/c1-20(2,10-9-16-27-29-30-28-16)14-5-3-13(4-6-14)19(32)26-17-12-31-11-15(21(22,23)24)7-8-18(31)25-17/h3-8,11-12H,9-10H2,1-2H3,(H,26,32)(H,27,28,29,30)

InChI Key

WZKOAELVAYZWBQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C(NC2=CN(C=C(C(F)(F)F)C=C3)C3=N2)=O)C=C1)(C)CCC4=NN=NN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CLK1/2-IN-1;  CLK1/2 IN 1;  CLK1/2IN1;  CLK1/2 inhibitor 1;  CLK1/2-inhibitor-1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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